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molecular formula C10H10Br2O2 B8794802 Ethyl 3-bromo-4-(bromomethyl)benzoate CAS No. 113641-88-6

Ethyl 3-bromo-4-(bromomethyl)benzoate

Cat. No. B8794802
M. Wt: 321.99 g/mol
InChI Key: MCAHIXAOUIEVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731432

Procedure details

A mixture of 1.0 mmol of ethyl 3-bromo-4-methylbenzoate, 1.0 mmol NBS, and 0.02 mmol benzoyl peroxide in 5 mL CCl4 was refluxed for 4 h and then processed by filtration and chromatography to provide ethyl 3-bromo-4-bromomethylbenzoate as an oil.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].C1C(=O)N([Br:21])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH2:13][Br:21])[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1C
Name
Quantity
1 mmol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.02 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
processed by filtration and chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OCC)C=CC1CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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